

Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity F

Cat. No.: B8068907

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of **Sofosbuvir Impurity F**, a known related substance of the direct-acting antiviral agent Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Sofosbuvir.

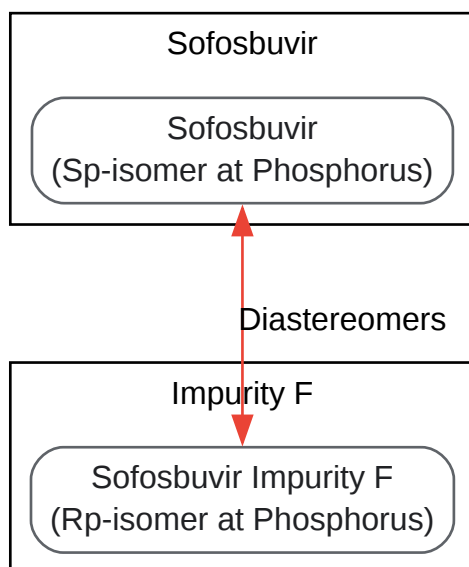
Chemical Identity and Structure

Sofosbuvir Impurity F is chemically identified as Sofosbuvir 3',5'-Bis-(S)-phosphate. It is a diastereomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters.

Table 1: Chemical Identifiers of **Sofosbuvir Impurity F**

Identifier	Value
Chemical Name	Sofosbuvir 3',5'-Bis-(S)-phosphate
CAS Number	1337482-17-3
Molecular Formula	C ₃₄ H ₄₅ FN ₄ O ₁₃ P ₂
Molecular Weight	798.69 g/mol
SMILES	<chem>CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@@H]1O--INVALID-LINK--(N--INVALID-LINK--C(=O)OC(C)C)Oc1ccccc1)Oc1ccccc1</chem>

The structural relationship between Sofosbuvir and Impurity F lies in the stereochemistry of the phosphorus atom in the phosphoramidate moiety.



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Caption: Logical relationship between Sofosbuvir and Impurity F.

Physicochemical and Spectroscopic Data

While specific experimental spectroscopic data for **Sofosbuvir Impurity F** is not widely available in the public domain, the following table summarizes the expected and reported data based on its known structure and information from commercial suppliers of analytical standards.

Table 2: Physicochemical and Expected Spectroscopic Data of **Sofosbuvir Impurity F**

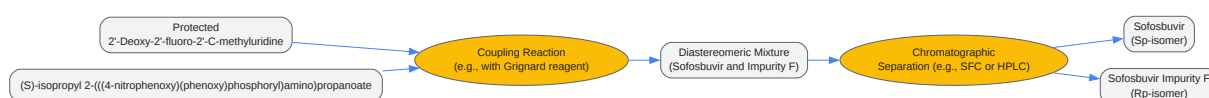
Property / Technique	Data
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
^1H NMR	Spectral data would be complex, showing characteristic signals for the nucleoside, amino acid, and phenyl moieties. Key differences compared to Sofosbuvir would be observed in the chemical shifts of protons adjacent to the chiral phosphorus center.
^{13}C NMR	Expected to show all 34 carbon signals corresponding to the structure. Subtle shifts in carbons near the phosphorus atom would differentiate it from Sofosbuvir.
^{31}P NMR	A distinct signal for the phosphorus atom, with a chemical shift different from that of the Sp-diastereomer (Sofosbuvir), would be expected.
Mass Spectrometry (MS)	Expected $[\text{M}+\text{H}]^+$ ion at m/z 799.25, corresponding to the molecular formula $\text{C}_{34}\text{H}_{45}\text{FN}_4\text{O}_{13}\text{P}_2$.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of **Sofosbuvir Impurity F** are not readily found in peer-reviewed literature. However, based on the general synthesis of Sofosbuvir and its diastereomers, the following outlines a plausible synthetic approach and a representative analytical method for its identification.

General Synthetic Pathway for Sofosbuvir Diastereomers

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate reagent. This reaction typically produces a mixture of diastereomers at the phosphorus center, which are then separated.



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Caption: General synthetic workflow for Sofosbuvir and its diastereomers.

Methodology:

- **Phosphoramidate Reagent Synthesis:** The chiral phosphoramidate reagent is synthesized by reacting phenyl dichlorophosphate with L-alanine isopropyl ester, followed by reaction with a suitable leaving group, such as p-nitrophenol.
- **Coupling Reaction:** The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is reacted with the phosphoramidate reagent in the presence of a suitable coupling agent, often a Grignard reagent like tert-butyilmagnesium chloride, in an aprotic solvent at low temperatures.
- **Diastereomer Separation:** The resulting diastereomeric mixture of Sofosbuvir and Impurity F is then separated using chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Representative Analytical Method: High-Performance Liquid Chromatography (HPLC)

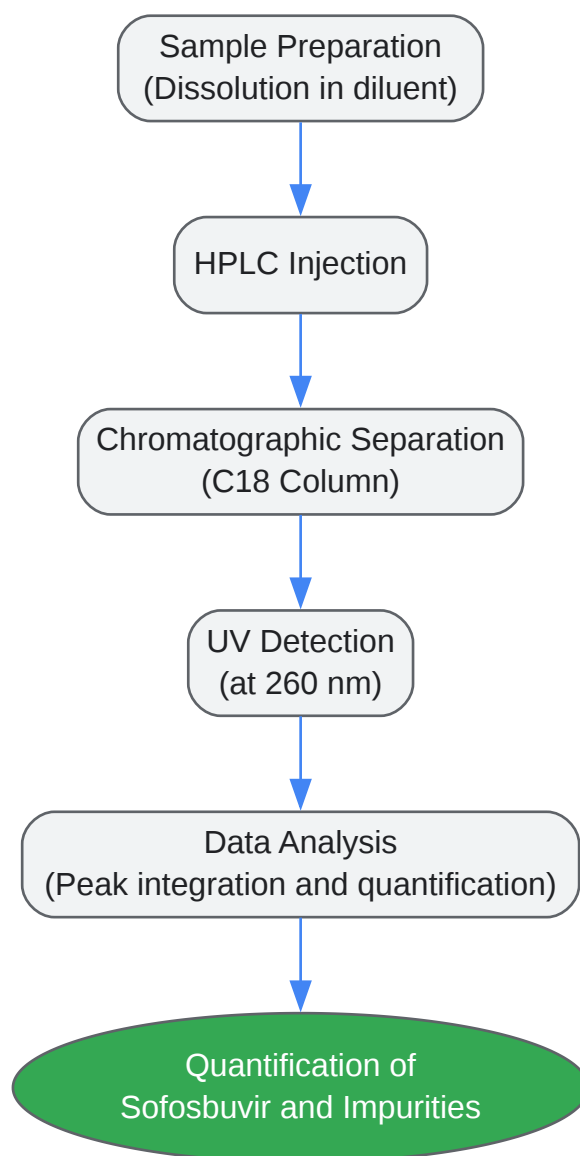
A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir from its impurities, including Impurity F. While a specific validated method for Impurity F is not

publicly detailed, the following protocol is representative of methods used for Sofosbuvir and its related substances.

Table 3: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	Typically 1.0 mL/min.
Detection	UV detection at approximately 260 nm.
Column Temperature	Ambient or controlled (e.g., 30 $^{\circ}$ C).
Injection Volume	10-20 μ L.

Experimental Workflow for HPLC Analysis:



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Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.

Conclusion

Sofosbuvir Impurity F, or Sofosbuvir 3',5'-Bis-(S)-phosphate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of its chemical structure and properties. For definitive identification and quantification, it is recommended to use a well-characterized reference standard of **Sofosbuvir Impurity F** in conjunction with a validated, high-resolution analytical method. Further research

and publication of detailed spectroscopic and synthetic data would be highly beneficial to the scientific community.

- To cite this document: BenchChem. [Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068907#what-is-the-chemical-structure-of-sofosbuvir-impurity-f]

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